molecular formula C16H19N5O3 B2884276 N-(3-hydroxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946310-79-8

N-(3-hydroxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2884276
CAS No.: 946310-79-8
M. Wt: 329.36
InChI Key: VOIXCJZQAYFGKV-UHFFFAOYSA-N
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Description

N-(3-hydroxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-c][1,2,4]triazines This compound is characterized by its unique structure, which includes a hydroxypropyl group, a p-tolyl group, and a tetrahydroimidazo[2,1-c][1,2,4]triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-c][1,2,4]triazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazo[2,1-c][1,2,4]triazine ring system.

    Introduction of the p-Tolyl Group: The p-tolyl group is introduced through a substitution reaction, often using a halogenated aromatic compound and a suitable base.

    Attachment of the Hydroxypropyl Group: The hydroxypropyl group is attached via an alkylation reaction, typically using a hydroxypropyl halide and a strong base.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Common industrial methods include batch and continuous flow synthesis, utilizing automated reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the oxo moiety can be reduced to form alcohols.

    Substitution: The aromatic p-tolyl group can undergo electrophilic aromatic substitution reactions.

    Amidation: The carboxamide group can participate in further amidation reactions to form more complex derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

    Amidation: Coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly employed.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, substituted aromatic compounds, and more complex amides.

Scientific Research Applications

N-(3-hydroxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.

Comparison with Similar Compounds

N-(3-hydroxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide can be compared with other similar compounds, such as:

    Imidazo[2,1-c][1,2,4]triazine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Triazine Derivatives: Compounds with a triazine core but different functional groups, which may exhibit different reactivity and applications.

    Hydroxypropyl Derivatives: Compounds containing a hydroxypropyl group, which may have similar chemical reactivity but different biological activities.

Properties

IUPAC Name

N-(3-hydroxypropyl)-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-11-3-5-12(6-4-11)20-8-9-21-15(24)13(18-19-16(20)21)14(23)17-7-2-10-22/h3-6,22H,2,7-10H2,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIXCJZQAYFGKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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